Cas no 2940-81-0 (Pyridazino[3,4,5,6-lmn]phenanthridine(7CI,8CI,9CI))

Pyridazino[3,4,5,6-lmn]phenanthridine(7CI,8CI,9CI) structure
2940-81-0 structure
Product name:Pyridazino[3,4,5,6-lmn]phenanthridine(7CI,8CI,9CI)
CAS No:2940-81-0
MF:C13H9N3
MW:207.230662107468
CID:286715
PubChem ID:71359044

Pyridazino[3,4,5,6-lmn]phenanthridine(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Pyridazino[3,4,5,6-lmn]phenanthridine(7CI,8CI,9CI)
    • pyridazino[3,4,5,6-lmn]phenanthridine
    • 4,5,9-Triazapyrene
    • Quino[5,4,3-cde]cinnoline
    • Quinolino[5,4,3-cde]cinnoline
    • 4,5-Dihydropyridazino[3,4,5,6-lmn]phenanthridine
    • DTXSID50782925
    • 2940-81-0
    • Inchi: InChI=1S/C13H7N3/c1-3-8-7-14-9-4-2-6-11-13(9)12(8)10(5-1)15-16-11/h1-7H
    • InChI Key: OMOPVENVKGWPAV-UHFFFAOYSA-N
    • SMILES: C1C=CC2N=NC3C4C=2C=1C=NC=4C=CC=3

Computed Properties

  • Exact Mass: 205.06411
  • Monoisotopic Mass: 207.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37Ų
  • XLogP3: 3.5

Experimental Properties

  • PSA: 38.67

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